molecular formula C5H9N3OS B8690312 2H-1,4-Thiazin-2-one, 5,6-dihydro-3-(methylamino)-, oxime

2H-1,4-Thiazin-2-one, 5,6-dihydro-3-(methylamino)-, oxime

Cat. No.: B8690312
M. Wt: 159.21 g/mol
InChI Key: IFDRXBBBALHODS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Thiazin-2-one, 5,6-dihydro-3-(methylamino)-, oxime typically involves the formation of the thiazine ring followed by the introduction of the oxime group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and a thiocarbonyl compound, the thiazine ring can be formed through a cyclization reaction. The oxime group is then introduced via an oximation reaction using hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Thiazin-2-one, 5,6-dihydro-3-(methylamino)-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1,4-Thiazin-2-one, 5,6-dihydro-3-(methylamino)-, oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Thiazin-2-one, 5,6-dihydro-3-(methylamino)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazine ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-dihydro-2H-1,4-thiazine-2-one: Lacks the oxime group, making it less reactive in certain reactions.

    3-methylamino-2H-1,4-thiazine: Similar structure but without the oxime group, affecting its chemical properties and reactivity.

Uniqueness

2H-1,4-Thiazin-2-one, 5,6-dihydro-3-(methylamino)-, oxime’s uniqueness lies in its combination of the thiazine ring and the oxime group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making this compound a valuable molecule for research and industrial applications .

Properties

IUPAC Name

N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDRXBBBALHODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C(=NO)SCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148639-72-9
Record name 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148639729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIHYDRO-3-(METHYLAMINO)-2H-1,4-THIAZIN-2-ONE OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVT49JU72K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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